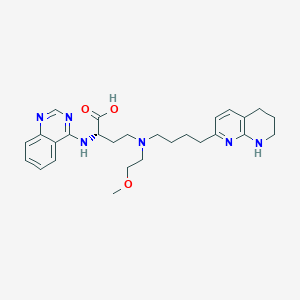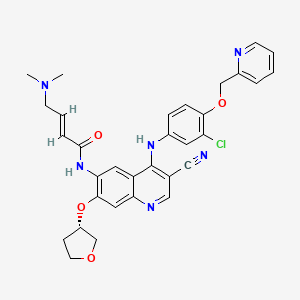![molecular formula C26H52ClNO4 B10830799 [(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B10830799.png)
[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride is a complex organic compound with a unique structure that includes a carboxylic acid group, a long-chain fatty acid ester, and a quaternary ammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride typically involves the esterification of a long-chain fatty acid with a glycerol derivative, followed by the introduction of a quaternary ammonium group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of microreactor technology can also enhance the sustainability and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different products.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and protein-lipid interactions.
Medicine: Its potential antimicrobial properties are being explored for use in pharmaceuticals and as a preservative in medical formulations.
Industry: It is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties .
Wirkmechanismus
The mechanism by which [(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride exerts its effects involves its interaction with cell membranes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis in microbial cells. Additionally, the compound can interact with specific proteins and enzymes, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2R)-3-carboxy-2-octadecanoyloxypropyl]-trimethylazanium;chloride
- [(2R)-3-carboxy-2-hexadecanoyloxypropyl]-trimethylazanium;chloride
Uniqueness
[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride is unique due to its specific chain length and the presence of a quaternary ammonium group. This combination of features gives it distinct physicochemical properties, such as its ability to form micelles and its antimicrobial activity, which are not as pronounced in similar compounds with shorter or longer chain lengths .
Eigenschaften
Molekularformel |
C26H52ClNO4 |
|---|---|
Molekulargewicht |
478.1 g/mol |
IUPAC-Name |
[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C26H51NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-24(22-25(28)29)23-27(2,3)4;/h24H,5-23H2,1-4H3;1H/t24-;/m1./s1 |
InChI-Schlüssel |
PHBZCLBAIHWNID-GJFSDDNBSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6S)-2-[2-[4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10830730.png)
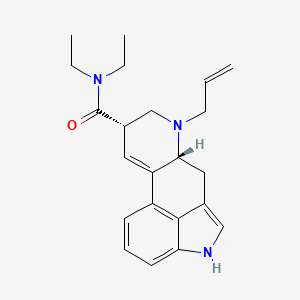

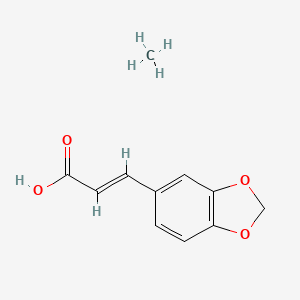
![phenyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10830759.png)
![(E)-1-(3-((3-(2-(4-Chloro-3-(trifluoromethyl)benzylidene)hydrazine-1-carbonyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)-20-(2-methoxyethyl)-2,5,8,11,14,17-hexaoxa-20-azadocosan-22-oic acid](/img/structure/B10830767.png)
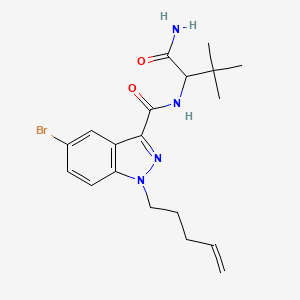
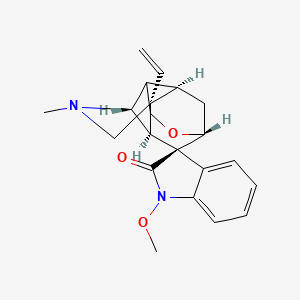
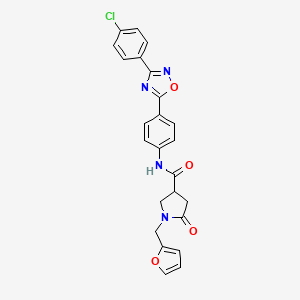
![(5R)-4-[(1S,6R)-5-[(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoyl]-2,5-diazabicyclo[4.1.0]heptan-2-yl]-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B10830791.png)
